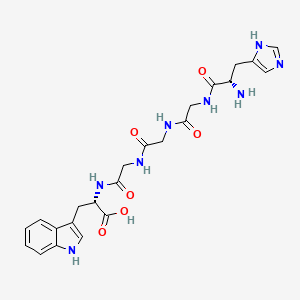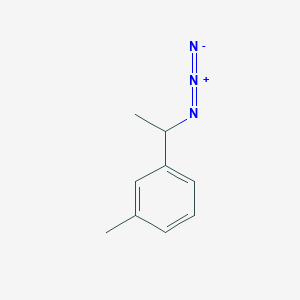![molecular formula C19H12N4S B14218540 4-(6-Phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)quinoline CAS No. 832151-33-4](/img/structure/B14218540.png)
4-(6-Phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-Phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)quinoline is a heterocyclic compound that combines the structural features of quinoline, thiazole, and triazole. These heterocyclic systems are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of quinoline derivatives with thiazole and triazole precursors in the presence of a catalyst. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetonitrile, with the addition of a base like potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and yield .
化学反应分析
Types of Reactions
4-(6-Phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce partially or fully reduced derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
科学研究应用
4-(6-Phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
作用机制
The mechanism of action of 4-(6-Phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit topoisomerase enzymes, leading to DNA damage and cell death in cancer cells. The exact pathways and molecular targets depend on the specific biological activity being investigated .
相似化合物的比较
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.
Triazole Derivatives: Compounds such as fluconazole and ravuconazole are known for their antifungal properties.
Quinoline Derivatives: Chloroquine and quinine are well-known antimalarial agents.
Uniqueness
4-(6-Phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)quinoline is unique due to its hybrid structure, combining the pharmacophoric elements of quinoline, thiazole, and triazole. This unique structure allows it to interact with multiple biological targets, potentially leading to a broad spectrum of biological activities and therapeutic applications .
属性
CAS 编号 |
832151-33-4 |
|---|---|
分子式 |
C19H12N4S |
分子量 |
328.4 g/mol |
IUPAC 名称 |
6-phenyl-2-quinolin-4-yl-[1,3]thiazolo[3,2-b][1,2,4]triazole |
InChI |
InChI=1S/C19H12N4S/c1-2-6-13(7-3-1)17-12-24-19-21-18(22-23(17)19)15-10-11-20-16-9-5-4-8-14(15)16/h1-12H |
InChI 键 |
AKUBHSWXLBQQCU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CSC3=NC(=NN23)C4=CC=NC5=CC=CC=C45 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-(2-{2-[(3-Ethyloxetan-3-yl)methoxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14218514.png)





![5-[2-(4-Phenylbutylamino)ethylamino]pentan-1-ol](/img/structure/B14218538.png)
![4-Methyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14218539.png)
![Trimethylsilyl 2,5-bis[(trimethylsilyl)oxy]benzene-1-sulfonate](/img/structure/B14218547.png)
![9H-Carbazole, 3,6-diiodo-9-[(2-propenyloxy)methyl]-](/img/structure/B14218552.png)
